1-Benzyl-3-phenylthiourea
Overview
Description
1-Benzyl-3-phenylthiourea is an organic compound with the molecular formula C₁₄H₁₄N₂S. It is a thiourea derivative characterized by the presence of a benzyl group and a phenyl group attached to the thiourea core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
1-Benzyl-3-phenylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Another method involves the reaction of benzylamine with phenyl chlorothionoformate in the presence of a base. This reaction can be carried out in water, making it a more environmentally friendly approach .
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
1-Benzyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-phenylthiourea involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, van der Waals forces, and other non-covalent interactions .
In its anticancer activity, this compound has been shown to induce apoptosis in cancer cells by disrupting cellular pathways involved in cell survival and proliferation. This disruption can lead to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
1-Benzyl-3-phenylthiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-furoyl-1-phenylthiourea: This compound has a furoyl group instead of a phenyl group, which can alter its reactivity and biological activity.
N-Phenyl-N’-benzylthiourea: Similar in structure but with different substituents, this compound may exhibit different chemical and biological properties.
1-Phenyl-3-(phenylmethyl)thiourea: Another thiourea derivative with a different substitution pattern, leading to variations in its applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-phenylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCBDDGSOXJEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349913 | |
Record name | 1-Benzyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726-25-0 | |
Record name | 1-Benzyl-3-phenylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-cancer properties of platinum(II) complexes containing 1-benzyl-3-phenylthiourea?
A: Research suggests that platinum(II) complexes incorporating this compound as a ligand exhibit potential anti-cancer activity. [] Specifically, these complexes have shown cytotoxicity against MCF-7 breast cancer cells in vitro. [] The IC50 values, which represent the concentration required to inhibit cell growth by 50%, ranged from 10.96 to 78.90 µM for the tested complexes. [] This range indicates varying levels of potency among the different complexes, likely influenced by the other ligands present in the platinum(II) coordination sphere. [] While these findings are promising, further in vivo studies are necessary to evaluate the efficacy and safety of these complexes as potential anti-cancer agents.
Q2: How does the structure of the this compound-containing platinum(II) complexes affect their stability?
A: Computational studies using density functional theory (DFT) have provided insights into the stability of these platinum(II) complexes. [] Complexes containing dppe (1,2-bis(diphenylphosphino)ethane) or PPh3 (triphenylphosphine) ligands exhibited greater stability compared to those with bipyridine (bipy) ligands. [] This difference is attributed to the stronger back-donation from the metal center to the dppe and PPh3 ligands, which enhances the overall stability of the complexes. [] Understanding these structure-stability relationships is crucial for designing more effective and stable platinum(II) complexes for potential therapeutic applications.
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